6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

Late-stage functionalization Cross-coupling Medicinal chemistry

6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is a trisubstituted fused heterocycle belonging to the pyrrolo[2,3-d]pyrimidine class, a core structure widely exploited in kinase inhibitor drug discovery. Distinguished by a chlorine atom at the 6-position and methyl groups at the 2-, 4-, and 7-positions, this compound serves as a versatile synthetic intermediate rather than a terminal bioactive agent.

Molecular Formula C9H10ClN3
Molecular Weight 195.65 g/mol
Cat. No. B11902822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC9H10ClN3
Molecular Weight195.65 g/mol
Structural Identifiers
SMILESCC1=C2C=C(N(C2=NC(=N1)C)C)Cl
InChIInChI=1S/C9H10ClN3/c1-5-7-4-8(10)13(3)9(7)12-6(2)11-5/h4H,1-3H3
InChIKeyVHPVDNNVUNDXNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 14352-34-2): A Specialized Pyrrolopyrimidine Scaffold for Kinase-Targeted Library Synthesis


6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is a trisubstituted fused heterocycle belonging to the pyrrolo[2,3-d]pyrimidine class, a core structure widely exploited in kinase inhibitor drug discovery [1]. Distinguished by a chlorine atom at the 6-position and methyl groups at the 2-, 4-, and 7-positions, this compound serves as a versatile synthetic intermediate rather than a terminal bioactive agent. Its substitution pattern is designed to enable late-stage functionalization, particularly at the chlorine-bearing C6 position, while the methyl substituents modulate the electronic character of the bicyclic ring system. The scaffold is structurally related to cores found in Janus kinase (JAK) and folate pathway inhibitors, placing it at the intersection of multiple medicinal chemistry campaigns [2].

Why a 6-Chloro-2,4,7-Trimethyl Pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by a Generic Pyrrolopyrimidine


The pyrrolo[2,3-d]pyrimidine scaffold is exquisitely sensitive to substitution pattern; even minor changes in halogen identity, position, or N-alkylation can drastically alter reactivity, binding affinity, and selectivity [1]. The chlorine at C6 provides a discrete synthetic handle for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, enabling divergent synthesis of libraries—a capability absent in fully alkylated or dehalogenated analogs. Simultaneously, the arrangement of three methyl groups (2-, 4-, 7-) fine-tunes the electron density of the aromatic system, influencing both the rate of C6 derivatization and the pharmacokinetic profile of downstream products [2]. Generic substitution with an unsubstituted, monohalogenated, or N-unprotected pyrrolopyrimidine would foreclose late-stage modular diversification and is not functionally interchangeable.

Head-to-Head Functional and Pharmacological Differentiation Data for 6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine


C6 Chlorine Enables Pd-Catalyzed Derivatization, Absent in 6-H or 6-Me Analogs, Directly Quantified by Isolated Yield

The 6-chloro substituent serves as a privileged leaving group for palladium-catalyzed amination and Suzuki couplings, enabling rapid diversification to 6-arylamino or 6-aryl libraries. This reactivity is fundamentally absent in the 6-H analog (2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine) which is inert under identical conditions, and in the 6-methyl analog where the C–C bond is not readily functionalizable [1]. In the synthesis of DHFR-targeted 6-anilino derivatives, the 6-chloro intermediate was displaced by substituted anilines in typical yields >70%, a transformation that the 6-H and 6-Me comparators cannot undergo, directly limiting the accessible chemical space [2].

Late-stage functionalization Cross-coupling Medicinal chemistry C–N bond formation

Human Dihydrofolate Reductase (hDHFR) Inhibitory Activity: Quantified IC50 Differentiation Versus Closest 6-Substituted Analog

In a direct DHFR enzymatic assay, the target compound demonstrated a measurable IC50 of 1200 nM against recombinant human DHFR [1]. This places it within a tunable potency window; by comparison, the best 6-anilino derivatives from the same series reach IC50 values in the low nanomolar range, indicating that the 6-chloro intermediate itself is a weak binder, a property that is advantageous for a prodrug or intermediate that requires subsequent functionalization to achieve potent target engagement. The data derive from a controlled series where variation at the 6-position—Cl vs. substituted aniline—was the sole modification, allowing direct attribution of the potency shift to the C6 substituent [2].

DHFR inhibition Antifolate Species selectivity Opportunistic infection

Steric and Electronic Modulation by 2,4,7-Trimethyl Substitution: Class-Level Advantage Over N–H Containing or Mono-Methylated Pyrrolopyrimidines

The presence of methyl groups at N7 and C2/C4 substantially increases lipophilicity (calculated logP ≈ 2.8 vs. ~1.5 for the N7-H parent) and reduces hydrogen-bond donor capacity, features that correlate with enhanced passive membrane permeability and potentially improved blood–brain barrier penetration for CNS kinase targets [1]. In related pyrrolo[2,3-d]pyrimidine series, methylation of N7 has been shown to influence both specificity and potency of receptor tyrosine kinase inhibition, with certain N7-methyl analogs exhibiting >10-fold selectivity shifts compared to their N7-H counterparts [2]. While this is class-level inference, the fully methylated architecture of the target compound makes it a superior starting point for CNS-oriented kinase programs relative to polar, N7-unsubstituted variants.

Kinase selectivity Permeability Lipophilicity CNS drug design

Optimal Deployment Scenarios for 6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine in Drug Discovery and Chemical Biology


Divergent Library Synthesis of 6-Anilino and 6-Aryl Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Medicinal chemistry teams can leverage the C6 chlorine atom for parallel synthesis using Buchwald-Hartwig amination or Suzuki coupling to generate diverse libraries of 6-substituted analogs [1]. This capability, evidenced by the >70% coupling yields reported in the literature, enables rapid SAR exploration around the 6-position without resynthesizing the core scaffold, directly translating to faster hit-to-lead timelines.

CNS-Penetrant Kinase Probe Design

The fully methylated scaffold (N7, C2, C4) reduces H-bond donor count to zero and increases lipophilicity by approximately 1.3 logP units relative to N7-H analogs, making it an ideal entry point for designing brain-penetrant kinase probes [2]. Researchers targeting CNS kinases such as GAK or RIPK2 can avoid late-stage N-methylation and begin SAR with a permeability-optimized core.

Antifolate Lead Optimization Starting Point

With a defined hDHFR IC50 of 1200 nM, this intermediate provides a clean baseline for antifolate optimization campaigns [3]. Structure-based design can introduce C6 substituents that exploit species-specific DHFR active-site differences (e.g., pjDHFR vs. hDHFR) to achieve the >24-fold selectivity windows reported for advanced analogs from this series [4].

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